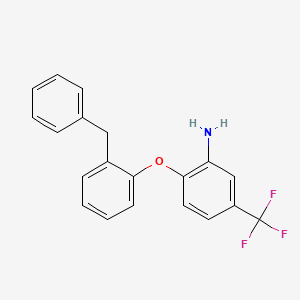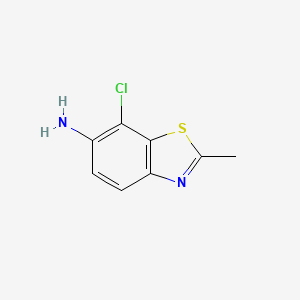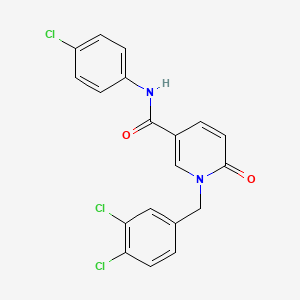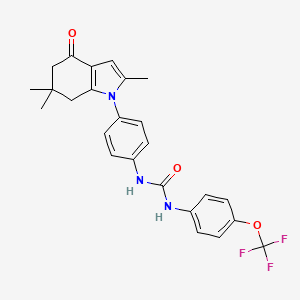![molecular formula C11H22O2Si B2857870 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one CAS No. 939775-62-9](/img/structure/B2857870.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” is a chemical compound with the molecular formula C11H22O2Si . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” consists of a cyclobutanone ring with a tert-butyldimethylsilyl ether group attached to it . The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis
“3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 214.38 .Applications De Recherche Scientifique
Cycloaddition Reactions and Heterocycle Formation
Cyclobutane derivatives, similar to 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one, are often involved in cycloaddition reactions. For instance, [2 + 2]-cycloaddition reactions have been used to synthesize four-membered heterocycles, demonstrating the utility of silyl-substituted compounds in accessing structurally complex and functionally diverse heterocycles (Niesmann et al., 1996). These reactions are pivotal for the synthesis of pharmaceuticals and materials with unique properties.
Photocatalysis and Photochemical Transformations
Silyl-substituted cyclobutane compounds are also explored in photochemical studies, where their unique reactivity under light irradiation is utilized to construct novel molecular architectures. The study of disilene and silylene additions to alkenes and 1,3-dienes, resulting in cycloaddition products, illustrates the role of silyl groups in facilitating photochemical transformations, offering pathways to synthesize compounds with potential applications in material science and as intermediates in organic synthesis (Weidenbruch et al., 1994).
Carbocation Chemistry and Solvent Effects
Research on 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations has shed light on the stereochemistry of solvent capture reactions. These studies provide insights into the behavior of β-trimethylsilyl carbocationic intermediates, which are relevant for understanding reaction mechanisms and designing new synthetic routes (Creary, 2023).
Scale-Up Synthesis and Material Applications
The scalability of synthesis methods involving cyclobutane derivatives, including those with silyl substituents, has been explored for the production of biologically active compounds and materials. For example, continuous photo flow synthesis has been applied to the scale-up synthesis of cyclobutane derivatives, highlighting the potential of these methods in industrial applications (Yamashita et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)




![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)
![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)